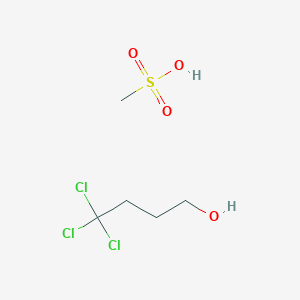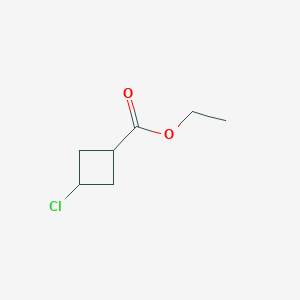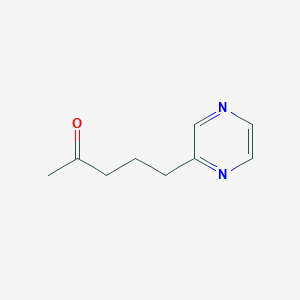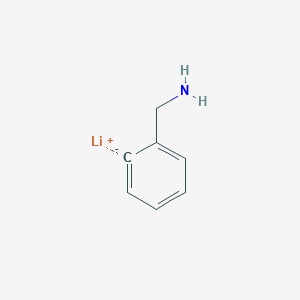![molecular formula C24H16FNO B12556847 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline CAS No. 194424-67-4](/img/structure/B12556847.png)
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of fluorine and phenyl groups in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranoquinoline Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzophenone, with an appropriate aldehyde under acidic conditions to form the pyranoquinoline core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the pyranoquinoline intermediate with 4-fluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives, amines, thiols
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and phenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking. The pyranoquinoline core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Fluoroquinolines: Compounds with fluorine substituents on the quinoline ring, known for their antimicrobial properties.
Phenylquinolines: Compounds with phenyl groups attached to the quinoline ring, used in various chemical and biological applications.
Uniqueness
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is unique due to the combination of the pyranoquinoline core with both fluorophenyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
194424-67-4 |
|---|---|
Fórmula molecular |
C24H16FNO |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-3-phenylpyrano[3,2-f]quinoline |
InChI |
InChI=1S/C24H16FNO/c25-19-10-8-18(9-11-19)24(17-5-2-1-3-6-17)15-14-21-20-7-4-16-26-22(20)12-13-23(21)27-24/h1-16H |
Clave InChI |
MYJZGSQCVKWKSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)



![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)

![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
